

Application Notes: In Vivo Imaging of Nitric Oxide with Diaminorhodamine-M

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Diaminorhodamine-M*

Cat. No.: *B3039162*

[Get Quote](#)

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its transient nature and low physiological concentrations make direct measurement challenging. Fluorescent probes offer a powerful method for the real-time visualization of NO production in cellular and whole-animal systems.[2][3] **Diaminorhodamine-M** (DAR-M), particularly its cell-permeable acetoxymethyl ester form, DAR-4M AM, has emerged as a useful tool for this purpose. It offers detection in the orange-red portion of the spectrum, which minimizes interference from tissue autofluorescence common with green-fluorescent probes like diaminofluoresceins (DAFs).[4]

Principle of Detection

The detection mechanism relies on a two-step intracellular process. First, the cell-permeable and non-fluorescent DAR-4M AM passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) group, converting the molecule into the cell-impermeable DAR-4M.[5] This charged form is retained within the cell. Subsequently, in the presence of oxygen, DAR-4M reacts with nitric oxide (or related reactive nitrogen species) to form a highly fluorescent triazole derivative (DAR-4M T), which can be detected and quantified. This reaction results in a dramatic increase in fluorescence quantum efficiency, reportedly by as much as 840-fold.

Caption: Mechanism of intracellular NO detection using DAR-4M AM.

Probe Properties and Specifications

The properties of DAR-4M make it suitable for various biological imaging applications. Its fluorescence is less disturbed by the autofluorescence of tissues compared to other probes and it can be used over a wide pH range (4-12).[\[4\]](#)

Property	Specification	Reference
Probe Name	Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM)	[5]
Molecular Formula	C ₂₈ H ₃₁ IN ₄ O ₅	
Molecular Weight	630.47 g/mol	
Excitation (λ _{ex})	~560 nm	[4]
Emission (λ _{em})	~575 nm	[4]
Form	Cell-permeable acetoxymethyl (AM) ester	[5]
Solubility	Soluble in DMSO	[4]
Detection Limit	Approx. 10 nM	
pH Stability	Effective over a wide pH range (4-12)	[4] [5]
Color	Dark Red	

Applications and Limitations

Applications:

- Real-time NO Imaging: DAR-4M AM allows for the dynamic monitoring of NO production in living cells and animal models in response to various stimuli.[\[2\]](#)
- Disease Models: It can be applied in animal models of inflammation, vascular disease, and neurological disorders where NO plays a significant role.[\[1\]](#)

- **Drug Discovery:** The probe can be used to screen compounds that modulate NO production, aiding in drug development.[6]

Critical Limitations:

- **Specificity:** Studies have shown that DAR-4M is not strictly specific for nitric oxide. It can react with other reactive nitrogen species (RNS).[7] Therefore, it is more accurate to consider it a probe for RNS production.
- **Quantification:** The fluorescence yield of DAR-4M can be affected by the presence of other oxidants in the biological sample. This makes direct quantitative comparisons between different samples or tissues challenging.[7] Results are best interpreted as qualitative or semi-quantitative assessments of RNS production.
- **Irreversible Reaction:** The reaction of DAR-4M with NO is irreversible, meaning it cannot track rapid decreases or fluctuations in NO concentration in real time.[8]

Protocols for In Vivo Imaging

Protocol 1: Preparation of DAR-4M AM Working Solution

- **Stock Solution Preparation:** Dissolve 1 mg of DAR-4M AM in 0.47 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 5 mM stock solution.[4] Sonicate briefly if necessary to ensure it is fully dissolved.
- **Storage:** Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- **Working Solution Preparation:** Immediately before use, dilute the 5 mM stock solution in a sterile, neutral aqueous buffer such as Phosphate-Buffered Saline (PBS, pH 7.4) to the final desired concentration (e.g., for a final concentration of 10 µM, dilute the stock solution approximately 500-fold).[4]

Protocol 2: In Vivo Nitric Oxide Imaging in a Mouse Model

This protocol provides a general framework. Specific parameters such as probe concentration, administration route, and imaging times should be optimized for the specific animal model and experimental question.

- Animal Preparation:
 - Use appropriate animal models (e.g., BALB/c or nude mice, 6-8 weeks old).[9] House animals in accordance with institutional guidelines.
 - Anesthetize the animal using a suitable method (e.g., intraperitoneal injection of 2% sodium pentobarbital or isoflurane inhalation) to ensure immobilization during imaging.[9]
 - Place the anesthetized animal on the imaging stage of an in vivo imaging system (IVIS), maintaining body temperature.
- Probe Administration:
 - Administer the freshly prepared DAR-4M AM working solution. Intravenous (tail vein) injection is a common and effective route for systemic distribution.[9]
 - A typical injection volume is 200 μ L. The final concentration should be optimized, but starting points can be derived from cellular studies (e.g., 10 μ M) and adjusted based on signal intensity and potential toxicity.[9][10]
- In Vivo Fluorescence Imaging:
 - Acquire a baseline fluorescence image before injecting the probe to assess autofluorescence.
 - After probe administration, begin acquiring images at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes or longer, depending on the expected kinetics of NO production.[9]
 - Use appropriate filters for the DAR-4M T fluorophore:
 - Excitation: ~560 nm
 - Emission: ~575 nm

- Control Groups (Essential for Data Validation):
 - Negative Control: Administer a NO synthase (NOS) inhibitor, such as L-NAME (N(G)-nitro-L-arginine methyl ester), prior to probe administration to confirm that the signal is dependent on NO production. A significant decrease in fluorescence compared to the untreated group would validate the signal's source.[\[11\]](#)
 - Positive Control: In some models, administering a NO donor (e.g., sodium nitroprusside) can be used to confirm that the probe is responsive to NO in the target tissue.[\[7\]](#)[\[11\]](#)
 - Vehicle Control: Inject a group of animals with the vehicle (e.g., PBS with a small percentage of DMSO) without the probe to control for any effects of the injection itself.
- Data Analysis:
 - Define regions of interest (ROIs) over the target tissues or organs.
 - Measure the average fluorescence intensity within the ROIs at each time point.
 - Present data as the change in fluorescence intensity over time relative to the baseline or as a fold-change compared to control groups.

Caption: General workflow for in vivo NO imaging experiments.

Protocol 3: Ex Vivo Organ Validation

- Tissue Harvest: At the end of the in vivo imaging session, euthanize the animal according to approved protocols.
- Organ Dissection: Immediately dissect the heart, liver, spleen, lungs, kidneys, and other organs of interest.[\[9\]](#)
- Ex Vivo Imaging: Place the organs in a petri dish and image them using the in vivo imaging system with the same filter settings. This helps confirm the biodistribution of the probe and localize the signal more precisely.
- Histology (Optional): Tissues can be fixed, sectioned, and imaged with a fluorescence microscope for cellular-level resolution of the probe's signal.

Summary of Experimental Parameters

Parameter	Recommended Value / Method	Notes
Animal Model	Mouse (e.g., BALB/c), Rat	Model selection depends on the disease being studied.[12]
Anesthesia	Isoflurane inhalation or Pentobarbital injection	Ensure a consistent and stable plane of anesthesia.[9]
Probe	DAR-4M AM	Cell-permeable precursor.[5]
Working Concentration	To be optimized (start around 10 μ M)	Balance signal strength with potential toxicity.
Administration Route	Intravenous (tail vein)	For systemic distribution.[9]
Imaging System	In Vivo Imaging System (IVIS) or similar	Must have appropriate excitation/emission filters.
Imaging Timepoints	Baseline, then every 5-10 min post-injection	Adjust based on expected NO production kinetics.[9]
Negative Control	Pre-treatment with NOS inhibitor (e.g., L-NAME)	Crucial for validating signal specificity.[11]
Validation	Ex vivo imaging of dissected organs	Confirms signal localization.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-time imaging of nitric oxide production in living cells with 1,3,5,7-tetramethyl-2,6-dicarbethoxy-8-(3',4'-diaminophenyl)-difluoroboradiaza-s-indacence by invert fluorescence microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of nitric oxide in a living vertebrate using a diamino-fluorescein probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vivo Imaging of Nitric Oxide with Diaminorhodamine-M]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3039162#in-vivo-imaging-of-nitric-oxide-in-animal-models-using-diaminorhodamine-m]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com